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molecular formula C14H10N2O B8699980 6-(3-pyridyl)-2-(1H)-quinolone

6-(3-pyridyl)-2-(1H)-quinolone

Cat. No. B8699980
M. Wt: 222.24 g/mol
InChI Key: NAWJUZKNHPSKDJ-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

A stirred solution of 2-methoxy-6-(3-pyridyl) quinoline (1.83 g) in 48% aqueous hydrobromic acid (6 cm3) was heated at 100° C. for 1.5 hours. The mixture was then cooled in an ice bath, adjusted with 5M sodium hydroxide solution to pH 8, and continuously extracted with chloroform for 6 hours. The dried (MgSO4) organic extract was then evaporated to give a solid which was recrystallised from methanol-ethyl acetate to afford 6-(3-pyridyl)-2-[1H]-quinolone, m.p. 217°-218°, (0.62 g).
Name
2-methoxy-6-(3-pyridyl) quinoline
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)[CH:9]=2)[N:4]=1.[OH-].[Na+]>Br>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([C:8]2[CH:9]=[C:10]3[C:5](=[CH:6][CH:7]=2)[NH:4][C:3](=[O:2])[CH:12]=[CH:11]3)[CH:14]=1 |f:1.2|

Inputs

Step One
Name
2-methoxy-6-(3-pyridyl) quinoline
Quantity
1.83 g
Type
reactant
Smiles
COC1=NC2=CC=C(C=C2C=C1)C=1C=NC=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with chloroform for 6 hours
Duration
6 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4)
EXTRACTION
Type
EXTRACTION
Details
organic extract
CUSTOM
Type
CUSTOM
Details
was then evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from methanol-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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